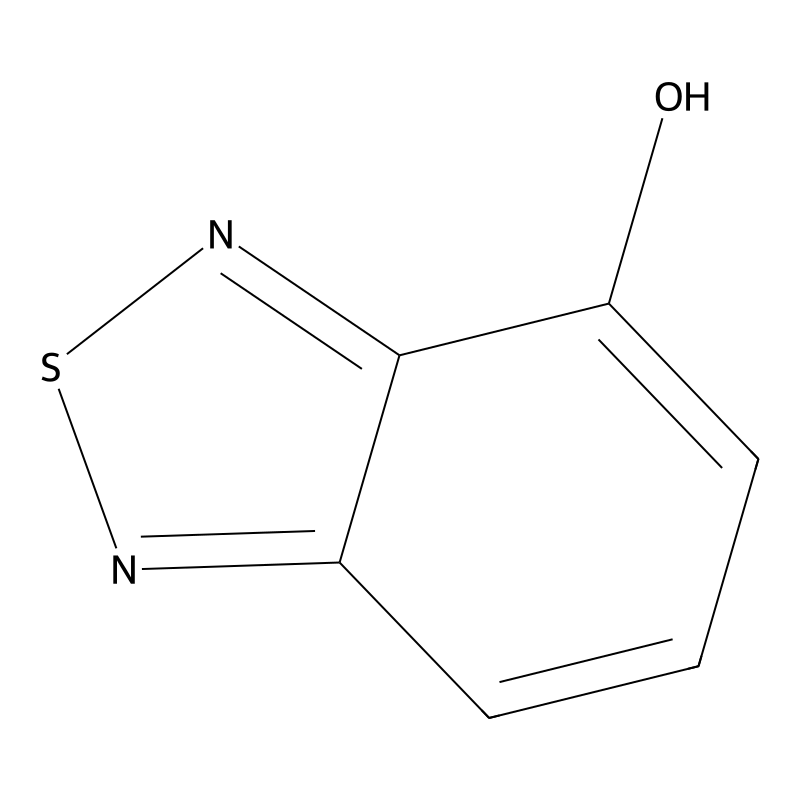2,1,3-Benzothiadiazol-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Electronic Materials
Specific Scientific Field: The specific scientific field is Electronic Materials.
Summary of the Application: 2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Methods of Application or Experimental Procedures: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials . This is due to their strong electron-withdrawing ability . The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives is reviewed, and their applications in organic light-emitting diodes are discussed .
Results or Outcomes: The use of BT and its derivatives in the construction of molecules can enhance the electronic properties of the resulting organic materials. This has implications for the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Application in Donor-Acceptor Polymers
Specific Scientific Field: The specific scientific field is Organic Electronics.
Summary of the Application: BT and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . These polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Methods of Application or Experimental Procedures: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities . This includes the electron-deficient building blocks based on BT and its π-extended, heteroannulated derivatives .
Results or Outcomes: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs . The structural implications related to the performances of organic electronic devices are discussed .
2,1,3-Benzothiadiazol-4-ol is a heterocyclic compound characterized by a benzothiadiazole core with a hydroxyl group at the 4-position. This compound is notable for its unique electronic properties, which stem from the presence of both sulfur and nitrogen atoms in the ring structure. The molecular formula is , and it has gained attention in various fields, particularly in organic electronics and photonics due to its potential as a light-emitting material and its role as a building block for more complex organic compounds.
The reactivity of 2,1,3-benzothiadiazol-4-ol is influenced by the electron-withdrawing nature of the benzothiadiazole moiety. Common reactions include:
- Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
- Metal Coordination: The nitrogen atoms in the benzothiadiazole ring can coordinate with metal ions, forming complexes that are useful in various applications, including catalysis and luminescence .
Research indicates that 2,1,3-benzothiadiazol-4-ol exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's ability to interact with biological membranes and proteins makes it a candidate for drug development. Additionally, derivatives of this compound have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .
Several synthesis methods have been developed for 2,1,3-benzothiadiazol-4-ol:
- Cyclization Reactions: One common approach involves the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole core.
- Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including direct oxidation of existing derivatives or via hydrolysis of corresponding halides .
- Functional Group Modification: Post-synthetic modifications allow for the introduction of additional functional groups that can enhance solubility or alter electronic properties
2,1,3-Benzothiadiazol-4-ol finds applications across multiple domains:
- Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Sensors: Its ability to interact with metal ions makes it suitable for developing chemosensors.
- Pharmaceuticals: The biological activity of this compound positions it as a potential lead compound in drug discovery .
Studies on the interactions of 2,1,3-benzothiadiazol-4-ol with various biomolecules reveal significant insights into its mechanism of action. For instance:
- Metal Ion Binding: Research has shown that this compound can effectively bind to metal ions such as copper and zinc, influencing its luminescent properties and enhancing its applicability in sensors .
- Protein Interactions: Investigations into its binding affinity with proteins suggest potential pathways for therapeutic applications, particularly in targeting specific diseases
Several compounds share structural similarities with 2,1,3-benzothiadiazol-4-ol. Below is a comparison highlighting their unique features:
Compound Name Structure Features Unique Aspects 4,7-Dibromo-2,1,3-benzothiadiazole Bromine substitutions on the benzothiadiazole core Used extensively in organic semiconductor synthesis 2,1,3-Benzothiadiazole Base structure without hydroxyl group Serves as a precursor for various derivatives 2-Hydroxybenzothiadiazole Hydroxyl group at different position Exhibits different solubility and reactivity Benzothiadiazole-based silylated compounds Incorporation of silicon into structure Enhances photophysical properties for hybrid materials The uniqueness of 2,1,3-benzothiadiazol-4-ol lies in its specific hydroxyl substitution at the 4-position which influences both its chemical reactivity and biological activity compared to other derivatives.








